![molecular formula C11H14N2O B11903760 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the hydrogenation of indole derivatives, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation and cyclization, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Scientific Research Applications
Industrial Production
For large-scale production, continuous flow reactors are often employed to enhance efficiency in hydrogenation processes. This method ensures high purity and yield of the final product through optimized reaction conditions.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one has garnered attention in various scientific fields due to its potential applications:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules.
- Reactivity Studies : The compound can undergo various reactions typical of indole derivatives such as oxidation and substitution.
Biology
- Biological Activity : Research indicates potential antimicrobial, antiviral, and anticancer properties. Compounds with similar structures have shown significant biological activities due to their ability to interact with biological targets like receptors and enzymes.
Medicine
- Therapeutic Applications : Investigated for potential use in drug development and design. Understanding its mechanism of action is crucial for therapeutic applications.
Industry
- Production of Specialty Chemicals : Utilized in creating specialty chemicals and materials due to its unique properties.
The biological activity of this compound has been explored through various studies. Notable findings include:
Antioxidant Activity
Studies have demonstrated significant antioxidant properties in compounds related to this structure. For instance:
- ABTS Radical Scavenging Activity : Some derivatives exhibited high scavenging activity (up to 95.82%), comparable to established antioxidants like Butylated Hydroxytoluene (BHT).
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7,8,9-Octahydro-1H-trindene: Another indole derivative with a similar bicyclic structure.
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: A related compound with a fused bicyclic system.
Acridine, 1,2,3,4,5,6,7,8-octahydro-: A compound with a similar structural motif.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific arrangement of nitrogen atoms within the bicyclic system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a bicyclic compound belonging to the indole derivative class. Its unique structure comprises a pyrido and indole framework which contributes to its potential biological activities. The molecular formula of this compound is C13H15N, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that enhances its biological reactivity. The nitrogen-containing heterocycles are crucial for interaction with biological targets such as receptors and enzymes. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H15N |
Molecular Weight | 185.27 g/mol |
CAS Number | Not specified |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antioxidant Activity
Studies have shown that compounds within this structural family can demonstrate significant antioxidant properties. For instance:
- ABTS Radical Scavenging Activity : Some derivatives exhibited high scavenging activity (up to 95.82%), comparable to positive controls like Butylated Hydroxytoluene (BHT) .
2. Acetylcholinesterase (AChE) Inhibition
The compound has been evaluated for its ability to inhibit AChE:
- Inhibition Assays : The IC50 values for various derivatives ranged from 0.39 mM to 5.7 mM . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
3. Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various pathogens. The mechanisms are likely related to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on AChE Inhibition : A study demonstrated that derivatives of the compound showed significant binding affinity towards AChE due to specific interactions with active site residues . This interaction was characterized by hydrogen bonding and hydrophobic interactions.
- Antioxidant Evaluation : Another research effort utilized in vitro assays to evaluate the antioxidant capacity of related compounds. Results indicated that certain derivatives exhibited radical scavenging abilities significantly higher than standard antioxidants .
The biological activity of this compound can be attributed to:
- Binding Interactions : The structural features allow for effective binding with target proteins and enzymes.
- Redox Properties : The presence of nitrogen atoms enhances electron donation capabilities which are vital for antioxidant activity.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H14N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h13H,1-6H2,(H,12,14) |
InChI Key |
AVCWQRAKHPMWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=O)NCC3 |
Origin of Product |
United States |
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